3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is an intriguing compound due to its unique structure and potential applications. This molecule combines the structural elements of benzyloxy, methoxyphenyl, propanoyl, pyrrolidine, and oxazolidine-2,4-dione, creating a compound with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the benzyloxy and methoxyphenyl moieties and then introduce the propanoyl group. The subsequent formation of the pyrrolidine ring involves cyclization reactions, followed by the incorporation of the oxazolidine-2,4-dione moiety under controlled conditions.
Reaction conditions often involve:
Specific catalysts like palladium on carbon (Pd/C)
Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction temperatures ranging from room temperature to 100°C
Purification steps including recrystallization or chromatography
Industrial Production Methods
Industrial-scale synthesis may leverage continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Robust separation and purification protocols, including high-performance liquid chromatography (HPLC), are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4)
Reduction: : Reduction with agents such as lithium aluminum hydride (LiAlH4)
Substitution: : Both nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Often performed in acidic or basic media, with temperatures maintained between 0-50°C.
Reduction: : Typically conducted in inert atmospheres using solvents like ether or ethanol.
Substitution: : Conditions vary depending on the desired product, often requiring specific catalysts or reagents like sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
The major products formed from these reactions can include various derivatives with modified functional groups, depending on the reaction pathway and conditions.
Scientific Research Applications
The scientific applications of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are vast:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Potentially investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: : Applied in the development of specialty chemicals or advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of this compound can involve several pathways:
Binding to specific enzymes or receptors, altering their activity.
Interacting with cellular membranes or proteins, potentially affecting signal transduction.
Modulating gene expression by affecting transcription factors or other regulatory proteins.
Comparison with Similar Compounds
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
3-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidine: : Lacks the oxazolidine-2,4-dione moiety.
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imide: : Possesses a different heterocyclic ring.
Properties
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-30-20-9-7-17(13-21(20)31-15-18-5-3-2-4-6-18)8-10-22(27)25-12-11-19(14-25)26-23(28)16-32-24(26)29/h2-7,9,13,19H,8,10-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFJVHFOZVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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